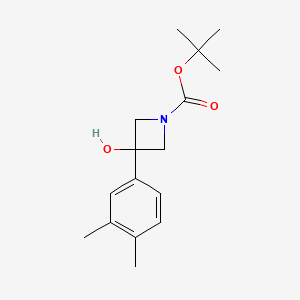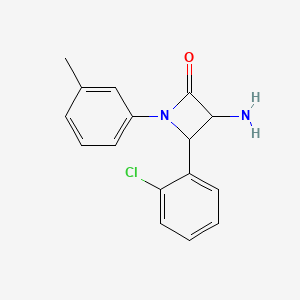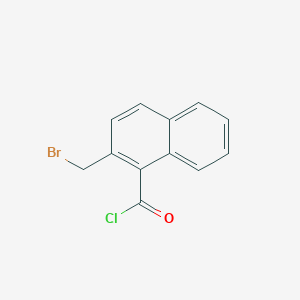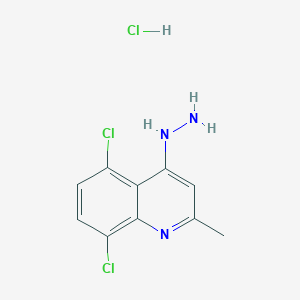
Tert-butyl 3-(3,4-dimethylphenyl)-3-hydroxyazetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-(3,4-dimetilfenil)-3-hidroxiazetidina-1-carboxilato de terc-butilo es un compuesto orgánico que pertenece a la clase de las azetidinas. Las azetidinas son heterociclos de cuatro miembros que contienen nitrógeno. Este compuesto se caracteriza por la presencia de un grupo éster de terc-butilo, un grupo hidroxilo y un grupo dimetilfenilo unidos al anillo de azetidina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 3-(3,4-dimetilfenil)-3-hidroxiazetidina-1-carboxilato de terc-butilo generalmente implica los siguientes pasos:
Formación del anillo de Azetidina: El anillo de azetidina se puede sintetizar a través de reacciones de ciclización que involucran precursores apropiados. Por ejemplo, un método común implica la reacción de un β-amino alcohol con un electrófilo adecuado en condiciones básicas para formar el anillo de azetidina.
Introducción del grupo Hidroxilo: El grupo hidroxilo se puede introducir a través de reacciones de hidroxilación. Esto se puede lograr utilizando agentes oxidantes como el tetróxido de osmio o el permanganato de potasio.
Unión del grupo Dimetilfenilo: El grupo dimetilfenilo se puede introducir a través de reacciones de alquilación de Friedel-Crafts. Esto implica la reacción del anillo de azetidina con un haluro de dimetilfenilo en presencia de un catalizador ácido de Lewis como el cloruro de aluminio.
Esterificación: El paso final implica la esterificación del grupo ácido carboxílico con alcohol de terc-butilo en presencia de un catalizador ácido como el ácido sulfúrico.
Métodos de Producción Industrial
La producción industrial del 3-(3,4-dimetilfenil)-3-hidroxiazetidina-1-carboxilato de terc-butilo puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El grupo hidroxilo en el compuesto puede sufrir oxidación para formar una cetona. Los agentes oxidantes comunes incluyen el trióxido de cromo y el clorocromato de piridinio.
Reducción: El compuesto puede sufrir reacciones de reducción para formar alcoholes o aminas correspondientes. Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan comúnmente.
Sustitución: El grupo éster de terc-butilo se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica. Los reactivos comunes incluyen haluros de alquilo y nucleófilos como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Trióxido de cromo, clorocromato de piridinio, tetróxido de osmio.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio.
Sustitución: Haluros de alquilo, aminas, tioles.
Principales Productos Formados
Oxidación: Formación de cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de azetidinas sustituidas con varios grupos funcionales.
Aplicaciones Científicas De Investigación
El 3-(3,4-dimetilfenil)-3-hidroxiazetidina-1-carboxilato de terc-butilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones y mecanismos químicos.
Biología: El compuesto se puede utilizar en el estudio de la inhibición enzimática y las interacciones proteína-ligando. Sus características estructurales lo convierten en un posible candidato para el diseño y desarrollo de fármacos.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción del 3-(3,4-dimetilfenil)-3-hidroxiazetidina-1-carboxilato de terc-butilo implica su interacción con objetivos moleculares específicos. El grupo hidroxilo y el anillo de azetidina pueden formar enlaces de hidrógeno y otras interacciones con proteínas y enzimas, lo que lleva a la inhibición o modulación de su actividad. El grupo dimetilfenilo puede mejorar la afinidad de unión del compuesto y la especificidad para ciertos objetivos.
Comparación Con Compuestos Similares
Compuestos Similares
3-(3,4-dimetilfenil)-2-azetidinecarboxilato de terc-butilo: Estructura similar pero carece del grupo hidroxilo.
3-(3,4-dimetilfenil)-3-azetidinecarboxilato de terc-butilo: Estructura similar pero carece del grupo hidroxilo y tiene un patrón de sustitución diferente.
Unicidad
El 3-(3,4-dimetilfenil)-3-hidroxiazetidina-1-carboxilato de terc-butilo es único debido a la presencia del grupo hidroxilo, que puede participar en diversas reacciones químicas e interacciones. Esto lo convierte en un compuesto versátil para su uso en diferentes campos de la investigación y la industria.
Propiedades
Fórmula molecular |
C16H23NO3 |
|---|---|
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
tert-butyl 3-(3,4-dimethylphenyl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-11-6-7-13(8-12(11)2)16(19)9-17(10-16)14(18)20-15(3,4)5/h6-8,19H,9-10H2,1-5H3 |
Clave InChI |
TWJAGQSWQHBAMI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2(CN(C2)C(=O)OC(C)(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B11842563.png)


![1-([1,1'-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11842588.png)




![N-(2-(Naphtho[1,2-d]oxazol-2-yl)vinyl)aniline](/img/structure/B11842632.png)


